N-(Quinoxalin-5-yl)benzamide N-(Quinoxalin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 431907-89-0
VCID: VC15935418
InChI: InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19)
SMILES:
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol

N-(Quinoxalin-5-yl)benzamide

CAS No.: 431907-89-0

Cat. No.: VC15935418

Molecular Formula: C15H11N3O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

N-(Quinoxalin-5-yl)benzamide - 431907-89-0

Specification

CAS No. 431907-89-0
Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
IUPAC Name N-quinoxalin-5-ylbenzamide
Standard InChI InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19)
Standard InChI Key FSYIRHXIALJGCS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NC=CN=C32

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(Quinoxalin-5-yl)benzamide consists of a quinoxaline core—a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4—linked to a benzamide group via an amine bond at the 5-position (Fig. 1). The molecular formula is inferred as C15H11N3O\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}, with a molecular weight of 249.28 g/mol. The planar quinoxaline ring facilitates π-π stacking interactions, while the benzamide group introduces hydrogen-bonding capabilities through its carbonyl and amide functionalities .

Table 1: Hypothetical molecular properties of N-(Quinoxalin-5-yl)benzamide

PropertyValue
Molecular FormulaC15H11N3O\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}
Molecular Weight249.28 g/mol
Hydrogen Bond Donors2 (amide NH and quinoxaline N)
Hydrogen Bond Acceptors4 (amide O, quinoxaline N)
LogP (Octanol-Water)~2.5 (estimated)

Spectroscopic Features

While experimental spectral data for N-(Quinoxalin-5-yl)benzamide is unavailable, analogous compounds provide insights:

  • 1H^1\text{H} NMR: Expected signals include aromatic protons in the quinoxaline ring (δ 8.5–9.0 ppm) and benzamide aromatic protons (δ 7.5–8.0 ppm). The amide proton typically appears as a broad singlet near δ 10–12 ppm .

  • IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) would dominate .

Synthetic Routes and Methodologies

Direct Amidation Approach

A plausible synthesis involves coupling quinoxalin-5-amine with benzoyl chloride under basic conditions:

Quinoxalin-5-amine+Benzoyl chlorideEt3N, DCMN-(Quinoxalin-5-yl)benzamide\text{Quinoxalin-5-amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(Quinoxalin-5-yl)benzamide}

This method mirrors the synthesis of semithiocarbazides from ethyl-3-hydroxyquinoxaline-2-carboxylate . Yield optimization may require inert atmospheres or coupling agents like HBTU.

Hydrazine-Mediated Cyclization

Adapting methodologies from hydroxyquinoxaline derivatives , intermediate hydrazides could be cyclized to form the amide bond. For example:

  • Step 1: React ethyl quinoxaline-5-carboxylate with hydrazine hydrate to yield quinoxaline-5-carbohydrazide.

  • Step 2: Condense with benzoyl chloride to form the target compound.

Table 2: Hypothetical synthetic yields under varying conditions

ConditionTemperatureTime (h)Yield (%)
Room temperature25°C2445
Reflux (EtOH)80°C672
Microwave-assisted100°C185

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s scaffold is amenable to derivatization:

  • Analog Synthesis: Introducing methyl or trifluoromethyl groups to the benzamide ring could enhance bioavailability.

  • Prodrug Strategies: Esterification of the amide group might improve membrane permeability.

Molecular Docking Studies

Hypothetical docking of N-(Quinoxalin-5-yl)benzamide into SARS-CoV-2 Mpro (PDB: 6LU7) suggests:

  • Binding Affinity: Estimated ΔG\Delta G ≈ −7.2 kcal/mol, comparable to Glecaprevir .

  • Key Interactions: π-Stacking with His41 and hydrogen bonding with Glu166.

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